An In-depth Technical Guide to 3-(3-Ethynylphenoxy)propan-1-amine (CAS 2228762-81-8)
An In-depth Technical Guide to 3-(3-Ethynylphenoxy)propan-1-amine (CAS 2228762-81-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(3-ethynylphenoxy)propan-1-amine (CAS 2228762-81-8), a molecule of interest within the broader class of phenoxypropanamine derivatives. While detailed experimental data for this specific compound is limited in publicly accessible literature, this document, by leveraging established chemical principles and data from structurally analogous compounds, aims to furnish researchers with a robust foundational understanding. This guide will cover physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and an exploration of potential applications in drug discovery, particularly in the context of neuroscience and anti-inflammatory research. The insights herein are designed to empower researchers to evaluate and potentially integrate this compound into their research and development programs.
Introduction: The Phenoxypropanamine Scaffold in Medicinal Chemistry
The phenoxypropanamine moiety is a well-established pharmacophore, forming the structural core of numerous clinically significant therapeutic agents. Its versatility allows for the fine-tuning of pharmacological activity through substitution on the aromatic ring and modifications of the propanamine side chain. A notable example is the class of selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs), where compounds like fluoxetine and atomoxetine feature this core structure.[1] The introduction of various substituents onto the phenyl ring can modulate the compound's affinity and selectivity for different biological targets.
The subject of this guide, 3-(3-ethynylphenoxy)propan-1-amine, is distinguished by the presence of an ethynyl group at the meta-position of the phenoxy ring. The ethynyl group is a small, rigid, and electron-withdrawing moiety that can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, within a protein's binding pocket. Its inclusion can significantly influence a molecule's metabolic stability and pharmacokinetic profile. Given the "research use only" designation by suppliers, it is likely that this compound is utilized as a chemical probe or an intermediate in the synthesis of more complex molecules for drug discovery and development.
Physicochemical Properties and Characterization
| Property | Value | Source |
| CAS Number | 2228762-81-8 | BLDpharm[2] |
| Molecular Formula | C₁₁H₁₃NO | BLDpharm[2] |
| Molecular Weight | 175.23 g/mol | BLDpharm[2] |
| SMILES | NCCCOC1=CC=CC(C#C)=C1 | BLDpharm[2] |
| Appearance | Inferred to be a liquid or low-melting solid | Based on similar compounds |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO | General chemical principles |
| Storage | Requires cold-chain transportation | BLDpharm[2] |
Characterization Workflow:
For researchers synthesizing or acquiring this compound, a standard characterization workflow is essential to confirm its identity and purity.
Caption: Standard characterization workflow for 3-(3-ethynylphenoxy)propan-1-amine.
Synthesis of 3-(3-Ethynylphenoxy)propan-1-amine
A plausible and efficient synthetic route to 3-(3-ethynylphenoxy)propan-1-amine can be conceptualized based on established methodologies for the synthesis of phenoxypropanamine derivatives. A common strategy involves the alkylation of a substituted phenol with a protected aminopropanol derivative, followed by deprotection. An alternative and more direct approach is the reduction of a corresponding nitrile.
Proposed Synthetic Pathway: Nitrile Reduction Route
This two-step pathway is advantageous due to its high potential yield and the commercial availability of starting materials.
Caption: Proposed two-step synthesis of 3-(3-ethynylphenoxy)propan-1-amine.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of 3-(3-Ethynylphenoxy)propanenitrile
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Rationale: This step involves a Michael addition of 3-ethynylphenol to acrylonitrile. The reaction is typically base-catalyzed.
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Procedure:
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To a solution of 3-ethynylphenol (1.0 eq) in a suitable solvent such as acetonitrile or without a solvent, add a catalytic amount of a base like Triton B (40% in methanol, 0.1 eq).
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Heat the mixture to a moderate temperature (e.g., 50-60 °C).
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Slowly add acrylonitrile (1.1 eq) dropwise to the reaction mixture.
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Stir the reaction at this temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to room temperature.
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Neutralize the catalyst with a mild acid (e.g., dilute HCl).
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 3-(3-ethynylphenoxy)propanenitrile.
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Step 2: Reduction of 3-(3-Ethynylphenoxy)propanenitrile to 3-(3-Ethynylphenoxy)propan-1-amine
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Rationale: The reduction of the nitrile to the primary amine can be achieved through catalytic hydrogenation. The use of Raney Nickel is a common and effective method.
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Procedure:
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Dissolve 3-(3-ethynylphenoxy)propanenitrile (1.0 eq) in an alcoholic solvent such as ethanol, often saturated with ammonia to minimize the formation of secondary amine byproducts.
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Add a catalytic amount of Raney Nickel (as a slurry in water or ethanol) to the solution.
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Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).
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Stir the reaction mixture at room temperature or with gentle heating until the uptake of hydrogen ceases. Monitor the reaction by TLC.
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Upon completion, carefully filter the catalyst through a pad of Celite. Caution: Raney Nickel is pyrophoric and should be handled with care.
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Concentrate the filtrate under reduced pressure to yield the crude 3-(3-ethynylphenoxy)propan-1-amine.
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Further purification can be achieved by distillation under reduced pressure or by conversion to a hydrochloride salt followed by recrystallization.
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Potential Applications in Drug Discovery
The structural features of 3-(3-ethynylphenoxy)propan-1-amine suggest its potential as a valuable building block or lead compound in several areas of drug discovery.
Central Nervous System (CNS) Agents
The phenoxypropanamine scaffold is a cornerstone in the development of antidepressants.[1] Compounds with this core structure are known to inhibit the reuptake of monoamine neurotransmitters such as serotonin and norepinephrine. The ethynyl substituent on the phenyl ring can influence the binding affinity and selectivity for these transporters. Therefore, 3-(3-ethynylphenoxy)propan-1-amine and its derivatives could be investigated as potential antidepressants or as probes to study the structure-activity relationships of monoamine transporter inhibitors.
Adrenergic Receptor Antagonists
Derivatives of phenoxyalkylamines have been explored as α-adrenergic receptor antagonists (alpha-blockers).[3] These agents are used in the treatment of hypertension and benign prostatic hyperplasia. The nature and position of substituents on the phenoxy ring are critical for their activity and selectivity. The ethynyl group in 3-(3-ethynylphenoxy)propan-1-amine could confer novel pharmacological properties in this context.
Anti-inflammatory Agents
Recent research has identified novel 1,3-diphenyl-3-(phenylamino)propan-1-ones as selective cyclooxygenase-2 (COX-2) inhibitors.[4] While the core structure is different, this highlights the potential for amine-containing phenyl derivatives to exhibit anti-inflammatory activity. The ethynylphenyl moiety could be a key pharmacophoric element in the design of new anti-inflammatory drugs.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-(3-ethynylphenoxy)propan-1-amine is not widely available, related amine compounds are often corrosive and can cause skin and eye irritation. Standard laboratory safety precautions should be followed:
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Handle the compound in a well-ventilated fume hood.
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Avoid inhalation of vapors and contact with skin and eyes.
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In case of contact, rinse the affected area with copious amounts of water and seek medical attention.
Conclusion
3-(3-Ethynylphenoxy)propan-1-amine is a promising, yet underexplored, chemical entity. Its structural relationship to a range of bioactive molecules, combined with the unique properties of the ethynyl group, makes it a compelling candidate for further investigation in medicinal chemistry and drug discovery. This guide provides a foundational framework for its synthesis, characterization, and potential applications, with the aim of stimulating further research into this and related compounds. The proposed synthetic protocols are based on robust and well-established chemical transformations, offering a reliable starting point for its preparation and subsequent evaluation. As with any research chemical, thorough characterization and careful handling are paramount.
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